

Understanding DL-Alanine-d7 mass spectrometry fragmentation

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Compound of Interest

Compound Name: DL-Alanine-d7

Cat. No.: B12407445

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **DL-Alanine-d7**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry fragmentation of **DL-Alanine-d7**, a deuterated isotopologue of the amino acid alanine. **DL-Alanine-d7** is commonly utilized as an internal standard in quantitative mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic research. A thorough understanding of its fragmentation behavior is crucial for accurate data interpretation and method development.

Molecular Profile of DL-Alanine-d7

DL-Alanine-d7 is a stable isotope-labeled form of DL-alanine where seven hydrogen atoms have been replaced by deuterium.

Property	Value
Chemical Formula	C ₃ D ₇ NO ₂
Molecular Weight	96.14 g/mol
Structure	CD ₃ CD(ND ₂)COOD
Synonyms	DL-2-Aminopropionic acid-d7
Primary Application	Internal standard for mass spectrometry

Predicted Electron Ionization Mass Spectrometry Fragmentation

While a publicly available mass spectrum for **DL-Alanine-d7** is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-documented fragmentation of non-deuterated alanine. The primary fragmentation pathway for amino acids upon EI is the cleavage of the C-C bond alpha to the amine group, leading to the loss of the carboxyl group.

For **DL-Alanine-d7**, the molecular ion ($[M]^{+\bullet}$) is expected at an m/z of 96. The major fragmentation event is the loss of the deuterated carboxyl group (COOD), resulting in a prominent fragment ion.

Predicted Major Fragment Ions

Ion Description	Proposed Structure	Predicted m/z
Molecular Ion	$[CD_3CD(ND_2)COOD]^{+\bullet}$	96
Fragment from loss of $\bullet COOD$	$[CD_3CDND_2]^+$	50
Fragment from loss of $\bullet CD_3$	$[CD(ND_2)COOD]^+$	78
Further fragmentation of m/z 50	$[CDND_2]^+$	33

Experimental Protocol: GC-MS Analysis of DL-Alanine-d7

Due to the low volatility of amino acids, a derivatization step is typically required for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation is a common derivatization technique.

Materials

- **DL-Alanine-d7** standard
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

- Pyridine (anhydrous)
- Ethyl acetate (anhydrous)
- GC-MS system with an electron ionization source

Derivatization Procedure

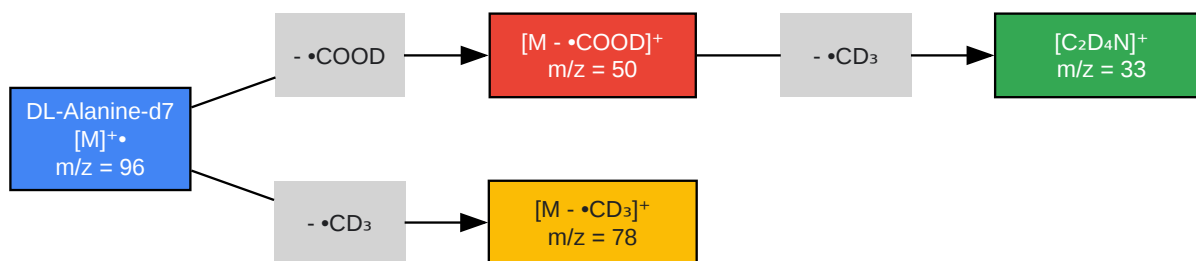
- Sample Preparation: Accurately weigh 1 mg of **DL-Alanine-d7** into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- Reagent Addition: Add 100 μ L of anhydrous pyridine and 100 μ L of MSTFA with 1% TMCS to the dried sample.
- Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
- Sample Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate volume of ethyl acetate for GC-MS analysis.

GC-MS Parameters

Parameter	Suggested Value
Gas Chromatograph	Agilent 8890 GC System or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector	Splitless, 250°C
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 30-400
Source Temperature	230°C
Quadrupole Temp.	150°C

Visualizations

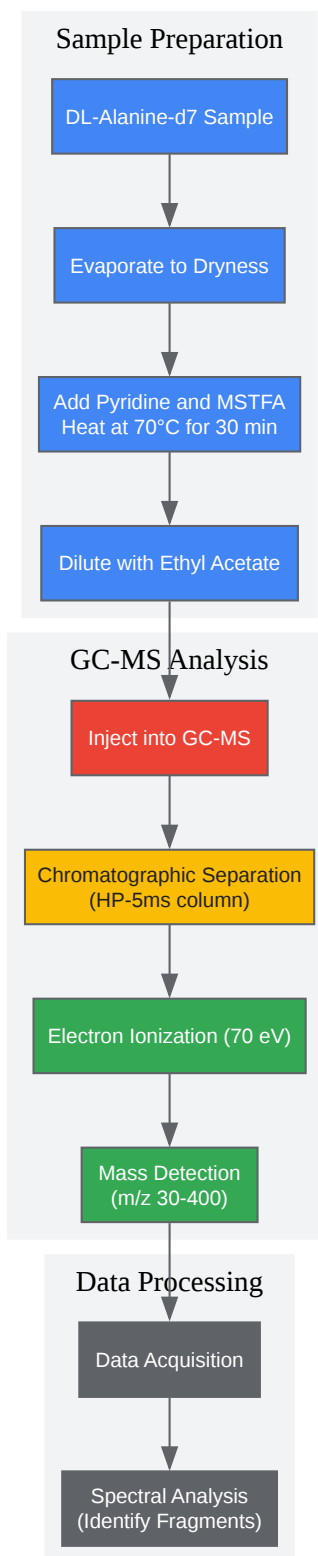
Predicted Fragmentation Pathway of DL-Alanine-d7



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Caption: Predicted EI fragmentation of **DL-Alanine-d7**.

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for derivatization and GC-MS analysis.

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